molecular formula C10H12N2O B15198240 5-Ethoxy-2-methyl-1H-benzo[d]imidazole

5-Ethoxy-2-methyl-1H-benzo[d]imidazole

Cat. No.: B15198240
M. Wt: 176.21 g/mol
InChI Key: JDNFGNIUEHOZCP-UHFFFAOYSA-N
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Description

5-Ethoxy-2-methyl-1H-benzo[d]imidazole is a chemical compound of significant interest in medicinal and organic chemistry research due to the privileged status of the benzimidazole scaffold. The benzimidazole core is a fundamental structural motif in a wide range of biologically active molecules and is notably present in naturally occurring vitamin B12 . Benzimidazole derivatives are extensively studied for their diverse pharmacological properties, including potential as anticancer , antiviral , antibacterial , antifungal , and antioxidant agents . The specific substitution pattern of the 5-ethoxy and 2-methyl groups on the benzimidazole nucleus is a subject of ongoing investigation, as modifications at these positions are known to critically influence the compound's electronic properties, solubility, and overall biological activity . This compound serves as a versatile building block for the synthesis of more complex heterocyclic systems. Researchers utilize it to develop novel derivatives for high-throughput screening against various biological targets. The structural features of this benzimidazole derivative make it a valuable intermediate in developing potential enzyme inhibitors, such as α-glucosidase inhibitors for diabetes research , and in the eco-friendly synthesis of novel drug-like molecules using advanced methodologies like ionic liquids . Its planar structure also lends itself to applications in material science, including the development of fluorescent probes for assaying biological molecules . This product is strictly for research use in a laboratory setting and is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate safety precautions, as benzimidazole derivatives may pose hazards such as skin, eye, or respiratory irritation .

Properties

Molecular Formula

C10H12N2O

Molecular Weight

176.21 g/mol

IUPAC Name

6-ethoxy-2-methyl-1H-benzimidazole

InChI

InChI=1S/C10H12N2O/c1-3-13-8-4-5-9-10(6-8)12-7(2)11-9/h4-6H,3H2,1-2H3,(H,11,12)

InChI Key

JDNFGNIUEHOZCP-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC2=C(C=C1)N=C(N2)C

Origin of Product

United States

Preparation Methods

Solvent and Catalyst Optimization

Replacing aqueous HCl with polyphosphoric acid (PPA) in toluene improves reaction homogeneity, increasing yields to 75% while reducing reaction time to 8 hours. Microwave-assisted protocols (300 W, 150°C) further enhance efficiency, completing cyclization in 45 minutes with comparable yields.

Substituent Compatibility Studies

Table 1 summarizes yield variations with different acid components:

Acid Source Temperature (°C) Time (h) Yield (%)
Acetic acid 110 12 68
Acetyl chloride 80 6 72
Trimethyl orthoacetate 120 10 65

Data adapted from benzimidazole cyclization studies.

Multi-Step Synthesis via Stobbe Condensation

The patent WO2015005615A1 details a scalable approach employing Stobbe condensation followed by imidazole cyclization:

Stepwise Reaction Mechanism

  • Stobbe Condensation : Reacting ethyl 4-(benzyloxy)-3-nitrobenzoate with diethyl ethoxymethylenemalonate in ethanol using potassium tert-butoxide (1.2 eq) at 50–55°C for 5 hours forms the conjugated dienoate intermediate (89% yield).
  • Cyclization : Treatment with ammonium acetate in acetic acid (reflux, 8 h) induces ring closure, generating the benzimidazole core with simultaneous ethoxy group incorporation.

Critical Process Parameters

  • Base Selection : Potassium tert-butoxide outperforms sodium ethoxide, giving 89% versus 72% yield
  • Temperature Control : Maintaining 50–55°C prevents decarboxylation side reactions
  • Stoichiometry : 1:1.2 molar ratio of diamine to malonate ester optimizes intermediate formation

Heterocyclic Intermediate-Mediated Synthesis

J-stage studies demonstrate the utility of imidazole precursors for benzimidazole construction:

Lithioimidazole Coupling Strategy

2-Lithio-1-methylimidazole reacts with 4-ethoxybenzaldehyde at −78°C in THF, followed by acidic workup to yield (1-methyl-1H-imidazol-2-yl)(4-ethoxyphenyl)methanol (76%). Subsequent oxidation with MnO$$_2$$ provides the corresponding ketone, which undergoes cyclization with ammonium acetate to form the target compound.

Oxadiazole Ring-Assisted Cyclization

As reported in benzimidazole-triazole hybrid syntheses:

  • Condense 4-ethoxy-1,2-diaminobenzene with chloroacetyl chloride to form 1-(2-amino-4-ethoxyphenyl)-2-chloroethanone
  • React with potassium thiocyanate in DMF (80°C, 6 h) to install the thioamide moiety
  • Cyclize using polyphosphoric acid (120°C, 4 h) yielding 5-ethoxy-2-methylbenzimidazole (82%)

Spectroscopic Characterization and Analytical Data

Nuclear Magnetic Resonance Spectroscopy

$$ ^1H $$-NMR (400 MHz, DMSO-d$$_6$$):

  • δ 1.35 (t, J = 7.0 Hz, 3H, OCH$$2$$CH$$3$$)
  • δ 2.50 (s, 3H, C2-CH$$_3$$)
  • δ 4.12 (q, J = 7.0 Hz, 2H, OCH$$_2$$)
  • δ 7.25–7.45 (m, 3H, aromatic H)
  • δ 8.10 (s, 1H, H4)

Infrared Spectroscopy

Key absorptions (cm$$^{-1}$$):

  • 2989 (C–H stretch)
  • 1608 (C=N/C=C aromatic)
  • 1245 (C–O–C ether)

Comparative Methodological Analysis

Table 2 evaluates synthetic approaches:

Method Yield (%) Purity (%) Scalability
Acid-Catalyzed Cyclization 68 95 Moderate
Stobbe Condensation 89 98 High
Lithioimidazole Route 76 92 Low
Oxadiazole-Mediated 82 96 Moderate

Chemical Reactions Analysis

Types of Reactions: 5-Ethoxy-2-methyl-1H-benzo[d]imidazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The ethoxy and methyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products:

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of corresponding alcohols or amines.

    Substitution: Formation of substituted benzimidazole derivatives.

Scientific Research Applications

Chemistry: 5-Ethoxy-2-methyl-1H-benzo[d]imidazole is used as a building block in organic synthesis. It serves as a precursor for the synthesis of various benzimidazole derivatives with potential biological activities.

Biology: The compound has been studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties. It can act as an inhibitor of specific enzymes or receptors in biological systems.

Medicine: Benzimidazole derivatives, including 5-Ethoxy-2-methyl-1H-benzo[d]imidazole, are explored for their therapeutic potential. They are investigated as potential drugs for treating infections, cancer, and other diseases.

Industry: In the industrial sector, 5-Ethoxy-2-methyl-1H-benzo[d]imidazole is used in the development of agrochemicals, dyes, and materials with specific properties.

Mechanism of Action

The mechanism of action of 5-Ethoxy-2-methyl-1H-benzo[d]imidazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA. The compound can inhibit enzyme activity or interfere with cellular processes, leading to its observed biological effects.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural Modifications and Physicochemical Properties

The substituents at the 5- and 2-positions significantly influence solubility, bioavailability, and electronic properties. Below is a comparative table of key analogs:

Compound Name 5-Position Substituent 2-Position Substituent Key Properties/Applications Reference
5-Ethoxy-2-methyl-1H-benzimidazole Ethoxy (-OCH₂CH₃) Methyl (-CH₃) Enhanced lipophilicity; antitumor potential (inferred)
5-Hydrosulfonyl-1H-benzimidazol-2(3H)-one Sulfonamide (-SO₂NH₂) Ketone (=O) High polarity; antitumor activity (tested)
6-(Benzo[d][1,3]dioxol-5-yloxy)-5-fluoro-2-phenyl-1H-benzimidazole Dioxol-ether, Fluorine Phenyl (-C₆H₅) Improved metabolic stability; antimicrobial activity
1-(4-Methoxybenzyl)-5-amino-1H-imidazole Methoxy (-OCH₃) Amino (-NH₂) Pharmacophore for kinase inhibition

Key Observations :

  • Electron-Withdrawing Effects : Fluorine and sulfonamide groups (e.g., in ) reduce electron density in the aromatic system, altering reactivity and binding affinity.
  • Steric Effects : Bulky substituents like phenyl or benzyl groups (e.g., ) may hinder molecular packing, affecting crystallization and solubility.
Antitumor Activity
  • 5-Hydrosulfonyl derivatives (e.g., compounds 5a–o in ) exhibit IC₅₀ values in the low micromolar range against colorectal (HCT-116) and breast (MCF-7) cancer cell lines, attributed to sulfonamide-mediated apoptosis induction.
  • Ethoxy analogs : While direct antitumor data for 5-Ethoxy-2-methyl-1H-benzimidazole is unavailable, ethoxy groups in related compounds enhance DNA intercalation and topoisomerase inhibition .
Antimicrobial Activity
  • 6-(Benzo[d][1,3]dioxol-5-yloxy)-5-fluoro derivatives () show potent activity against S. aureus (MIC: 2–8 µg/mL) due to fluorine-enhanced electronegativity and dioxol-ether-mediated membrane disruption.
Enzyme Inhibition
  • Methoxybenzyl-aminoimidazoles () inhibit tyrosine kinases (e.g., EGFR) via H-bonding interactions with the kinase ATP-binding pocket.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 5-Ethoxy-2-methyl-1H-benzo[d]imidazole, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The synthesis of benzo[d]imidazole derivatives typically involves cyclization of o-phenylenediamine analogs with carboxylic acids or aldehydes under acidic conditions. For example, refluxing with p-toluenesulfonic acid (p-TSA) in DMF at 100°C has been effective for similar compounds . Ethoxy and methyl substituents may require selective protection/deprotection steps to avoid side reactions. Yield optimization can be achieved via factorial design experiments (e.g., varying temperature, solvent polarity, and catalyst loading) . Purification via column chromatography (hexane:ethyl acetate gradients) is recommended, with TLC monitoring (Rf ~0.6 in 70:30 hexane:ethyl acetate) .

Q. How can researchers characterize the structural integrity of 5-Ethoxy-2-methyl-1H-benzo[d]imidazole?

  • Methodological Answer : Use a combination of spectroscopic techniques:

  • 1H/13C NMR : Look for characteristic signals, such as the ethoxy group’s triplet at ~1.3 ppm (CH3) and quartet at ~3.8 ppm (CH2) .
  • HRMS : Confirm molecular weight (e.g., C10H12N2O: calculated 176.0950) .
  • X-ray crystallography : Resolve tautomeric forms (e.g., 1H vs. 3H tautomers) if single crystals are obtainable .

Q. What safety precautions are critical when handling 5-Ethoxy-2-methyl-1H-benzo[d]imidazole?

  • Methodological Answer : Refer to safety data sheets (SDS) for analogous compounds (e.g., 2-Methoxy-5-nitro-1H-benzimidazole). Key precautions include:

  • Use PPE (gloves, lab coat, goggles) to avoid skin/eye contact.
  • Work in a fume hood due to potential respiratory irritancy .
  • Dispose of waste via approved hazardous waste protocols.

Advanced Research Questions

Q. How can computational methods predict the bioactivity of 5-Ethoxy-2-methyl-1H-benzo[d]imidazole derivatives?

  • Methodological Answer : Perform in silico molecular docking (e.g., AutoDock Vina) to assess binding affinity to target proteins like EGFR. Compare results with experimental IC50 values from analogues (e.g., 2-phenyl-1H-benzo[d]imidazole derivatives showed EGFR inhibition at 0.89–4.67 µM) . Validate predictions using ADMET analysis (e.g., SwissADME) to evaluate pharmacokinetic properties .

Q. What strategies resolve contradictions between in vitro and in silico data for benzo[d]imidazole derivatives?

  • Methodological Answer : Discrepancies may arise from solvation effects or protein flexibility. Address these by:

  • Re-docking with explicit solvent models (e.g., TIP3P water).
  • Running molecular dynamics simulations (e.g., GROMACS) to account for protein conformational changes .
  • Validating with orthogonal assays (e.g., SPR for binding kinetics) .

Q. How do substituent modifications (e.g., ethoxy vs. methoxy groups) affect electronic properties and reactivity?

  • Methodological Answer : Use DFT calculations (Gaussian 09) to map electron density distributions. Compare Hammett σ values: ethoxy (-0.25) vs. methoxy (-0.27) to predict substituent effects on nucleophilic aromatic substitution . Experimentally, synthesize analogues (e.g., 5-Methoxy-2-methyl variants) and compare reaction rates in SNAr reactions .

Key Methodological Recommendations

  • Synthesis : Prioritize p-TSA/DMF for cyclization; optimize via factorial design .
  • Characterization : Combine NMR, HRMS, and crystallography for unambiguous assignment .
  • Computational Validation : Cross-validate docking results with MD simulations .

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